4-Phenylpiperidine-3-carboxylic acid
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Overview
Description
4-Phenylpiperidine-3-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the enantioselective multistage synthesis, which involves key steps such as azide reductive cyclization of aldehyde intermediates . This method allows for the formation of the piperidine ring with the desired substituents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like hydrogenation, cyclization, and functional group modifications to achieve the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Phenylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
4-Phenylpiperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to certain pharmaceuticals.
Industry: Utilized in the production of various chemical intermediates and final products.
Mechanism of Action
The mechanism of action of 4-Phenylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. It may act on enzymes or receptors, leading to changes in cellular pathways. For example, it can inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .
Comparison with Similar Compounds
4-Phenylpiperidine: A closely related compound with similar structural features.
4-Hydroxy-4-phenylpiperidine: Contains a hydroxyl group, leading to different chemical properties.
4-Cyano-4-phenylpiperidine hydrochloride: Contains a cyano group, affecting its reactivity and applications.
Uniqueness: 4-Phenylpiperidine-3-carboxylic acid is unique due to its specific carboxylic acid functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-phenylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJHHUNNKMJOBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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